The compound is typically synthesized from 3-methoxy-piperidine using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Its classification as an α-haloketone places it within a category of compounds known for their reactivity and utility in organic synthesis, particularly in medicinal applications .
The synthesis of 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone generally follows these steps:
The general reaction can be summarized as follows:
This method yields the desired product after purification steps such as recrystallization or chromatography.
The molecular structure of 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone includes:
The compound exhibits a planar conformation due to resonance stabilization involving the carbonyl group and the adjacent piperidine nitrogen .
The compound's molecular weight is approximately 189.65 g/mol, and its empirical formula reflects its composition accurately. Spectroscopic techniques such as NMR and IR can be utilized to confirm its structure through characteristic peaks corresponding to functional groups present in the molecule.
2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for further modifications .
The mechanism of action for 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone involves its interaction with specific biological targets:
This mechanism underscores its relevance in pharmacological studies and drug development aimed at treating neurological disorders .
2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone has numerous applications in scientific research:
These applications illustrate the compound's significance across various fields of research, particularly in developing therapeutic agents .
The chiral (S)-3-methoxy-piperidine precursor is synthesized via asymmetric hydrogenation or enzymatic resolution. WO2008137087A1 details a catalytic asymmetric hydrogenation route using ruthenium-BINAP complexes, achieving >98% enantiomeric excess (ee) for (S)-3-hydroxy-piperidine intermediates. Subsequent Williamson ether synthesis introduces the methoxy group via nucleophilic substitution with methyl iodide under basic conditions (K₂CO₃/DMF, 60°C). A superior alternative employs enzymatic kinetic resolution using lipase B from Candida antarctica (CAL-B) and vinyl acetate, resolving racemic 3-hydroxy-piperidine with 99% ee and 45% yield [3] [8]. Key parameters include:
Table 1: Stereoselective Synthesis Optimization Parameters
Method | Catalyst/Reagent | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP/Et₃N | 70°C | 98 | 92 |
Enzymatic Resolution | CAL-B/vinyl acetate | 25°C | 99 | 45 |
Williamson Ether Synthesis | CH₃I/K₂CO₃ | 60°C | - | 85 |
Chloroacetylation of (S)-3-methoxy-piperidine utilizes chloroacetyl chloride (ClCH₂COCl) as the optimal acylating agent due to its high electrophilicity. The reaction proceeds under Schotten-Baumann conditions (dichloromethane/aqueous NaOH, 0–5°C), yielding 95% of the target compound. Critical controls include:
Enantioselective introduction of the 3-methoxy group leverages chiral auxiliaries or asymmetric catalysis. US7407955B2 reports a copper-Josiphos-catalyzed O-methylation of 3-hydroxy-piperidine using dimethyl carbonate, achieving 90% ee at 100°C. Borane-mediated asymmetric reduction of 3-methoxy-pyridine precursors using Corey-Bakshi-Shibata (CBS) catalyst provides an alternative route, affording (S)-3-methoxy-piperidine in 94% ee. Critical factors are:
Solid-phase synthesis (SPS) employs Wang resin-linked piperidine, chloroacetylated with ClCH₂COCl/DIEA in DMF (2 hr, RT), followed by cleavage (95% TFA). This enables rapid library generation (50 analogs/cycle) but suffers from 15% racemization due to resin acidity. Solution-phase synthesis, though slower, achieves higher chiral fidelity (ee >99%) via stepwise:
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Throughput | High (parallelized) | Low (sequential) |
Typical Yield | 65–75% | 85–95% |
Enantiomeric Purity | 85% ee | >99% ee |
Purification | Simple filtration | Chromatography required |
Scalability | <1 mmol | Multi-kilogram |
SPS excels for exploratory chemistry, while solution-phase is preferred for bulk production of enantiopure material [2] [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1